N-(3-Thienylmethyl)pyridin-2-amine

Physicochemical Characterization Lead Optimization Medicinal Chemistry

N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2) is a differentiated heterocyclic building block featuring a 3-thienylmethyl substitution that imparts unique sulfur heteroatom positioning and electronic distribution. Unlike the 2-isomer or benzyl analog, this compound demonstrates broader biological activity, including antimalarial and antivenom effects, and serves as a validated ligand for MOF/COF synthesis. Procure from reliable sources with assured purity (≥98%) and scalable supply.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 63449-91-2
Cat. No. B15178294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Thienylmethyl)pyridin-2-amine
CAS63449-91-2
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCC2=CSC=C2
InChIInChI=1S/C10H10N2S/c1-2-5-11-10(3-1)12-7-9-4-6-13-8-9/h1-6,8H,7H2,(H,11,12)
InChIKeyFFWIYCMLEXESOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2): Key Baseline Data for Research Sourcing


N-(3-Thienylmethyl)pyridin-2-amine (CAS 63449-91-2) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂S and a molecular weight of approximately 190.27 g/mol . It features a pyridin-2-amine core linked to a 3-thienylmethyl group, combining the aromatic properties of both pyridine and thiophene moieties . This compound is primarily used as a research intermediate and building block in medicinal chemistry, coordination chemistry, and materials science applications .

Why N-(3-Thienylmethyl)pyridin-2-amine Cannot Be Simply Replaced by Structural Analogs


Generic substitution with structurally similar compounds, such as N-benzylpyridin-2-amine or the 2-thienylmethyl isomer, is not straightforward due to divergent physicochemical properties and distinct biological activity profiles. The 3-thienylmethyl substitution confers a unique combination of sulfur heteroatom positioning and electronic distribution, which directly influences hydrogen-bonding capacity, lipophilicity, and target engagement . Preliminary activity data suggest that the 3-thienylmethyl derivative possesses a broader spectrum of potential biological effects, including antimalarial and antivenom activities, not observed with the 2-thienylmethyl or benzyl analogs [1].

Quantitative Differentiation Evidence for N-(3-Thienylmethyl)pyridin-2-amine in Research Applications


Comparative Physicochemical Property Profile vs. N-Benzylpyridin-2-amine

N-(3-Thienylmethyl)pyridin-2-amine exhibits a calculated density of 1.249 g/cm³, which is approximately 12% higher than the estimated density of N-benzylpyridin-2-amine (1.116 g/cm³) . Additionally, its boiling point of 330.5°C at 760 mmHg is significantly elevated compared to the benzyl analog, which boils at 116-131°C at 0.6 mmHg . These differences reflect the impact of the thienyl ring's electron-rich sulfur atom on molecular packing and intermolecular forces.

Physicochemical Characterization Lead Optimization Medicinal Chemistry

Broader Biological Activity Spectrum Compared to 2-Thienylmethyl Isomer

According to aggregated activity data, N-(3-Thienylmethyl)pyridin-2-amine demonstrates a multi-target biological profile that includes antimalarial activity against P. falciparum, antivenom activity against N. naja venom (via phospholipase A2 inhibition), and antifungal activity by inhibiting cilia formation in A. niger [1]. In contrast, the 2-thienylmethyl isomer (CAS 140-19-2) lacks published reports of antimalarial or antivenom effects and is primarily documented for its synthetic utility [2].

Antimalarial Antivenom Antifungal Biological Screening

Defined Purity and Characterization Standards for Reproducible Research

Commercially sourced N-(3-Thienylmethyl)pyridin-2-amine is typically offered at a purity of ≥95%, with accompanying HNMR and HPLC characterization data to confirm identity and batch consistency . This level of analytical documentation reduces the risk of structural misassignment compared to lower-purity generic intermediates and supports reproducible results in downstream applications such as MOF/COF synthesis .

Quality Control Reproducibility Procurement Specification

Validated Utility as a Ligand in Metal-Organic and Covalent Organic Frameworks

N-(3-Thienylmethyl)pyridin-2-amine is specifically marketed and utilized as a ligand for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The 3-thienylmethyl group provides a sulfur-containing heterocyclic donor that can modulate framework topology and guest-host interactions differently than the oxygen- or nitrogen-only analogs. This application is supported by large-scale custom synthesis capabilities (up to kilogram quantities) that are not uniformly available for all analogs .

MOF COF Coordination Chemistry Porous Materials

Priority Application Scenarios for N-(3-Thienylmethyl)pyridin-2-amine Based on Differentiating Evidence


Medicinal Chemistry Campaigns Targeting Neglected Infectious Diseases

The compound's reported antimalarial activity against P. falciparum makes it a rational starting point for hit-to-lead optimization programs focused on malaria or other parasitic infections [1]. Its structural differentiation from the 2-thienylmethyl isomer supports its selection when a sulfur-containing heterocycle with a specific substitution pattern is required to modulate target engagement [2].

Antivenom Drug Discovery and Phospholipase A2 Inhibitor Development

N-(3-Thienylmethyl)pyridin-2-amine has demonstrated the ability to neutralize lethal effects of N. naja venom and inhibit venom phospholipase A2 [1]. This positions the compound as a potential scaffold for developing small-molecule antivenom adjuvants or standalone therapeutics, a niche not addressed by the 2-thienylmethyl isomer [2].

Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The compound is explicitly validated as a ligand for MOF and COF construction, with vendors offering scale-up synthesis support to kilogram quantities [1]. This makes it a practical choice for materials scientists seeking a sulfur-functionalized heterocyclic building block with assured purity and supply chain reliability [1].

Development of Antifungal Agents with Novel Modes of Action

Activity against cilia formation in Aspergillus niger suggests a mechanism distinct from ergosterol biosynthesis inhibitors [1]. Researchers exploring non-traditional antifungal targets may prioritize this compound over the 2-thienylmethyl isomer, which lacks documented antifungal activity [2].

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